3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

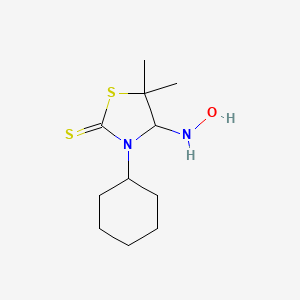

3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione typically involves the following steps:

Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate amine under acidic or basic conditions. This step forms the thiazolidine ring.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.

Hydroxyamination: The hydroxyamino group is introduced through a hydroxylamine derivative, often under mild conditions to avoid decomposition of the thiazolidine ring.

Final Thione Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Core Heterocycle Formation

-

Stepwise cyclocondensation : Reaction of cyclohexylamine with carbonyl compounds (e.g., dimethyl ketones) and thiourea/thiosemicarbazides under acidic or basic conditions .

-

Microwave-assisted synthesis : Accelerated one-pot reactions using microwave irradiation to improve yield and regioselectivity .

Thione Group (C=S)

-

Nucleophilic substitution : Reacts with alkyl halides (e.g., bromoethane) to form thioether derivatives .

-

Oxidation : Converts to sulfonic acid derivatives using H2O2 or peroxides .

Hydroxyamino Group (-NHOH)

-

Redox reactions : Acts as a reducing agent, forming nitroso intermediates under oxidative conditions .

-

Coordination chemistry : Binds to metal ions (e.g., Cu2+, Fe3+) via the -NHOH moiety, relevant in catalysis .

Cyclohexyl and Dimethyl Substituents

-

Steric effects : The bulky cyclohexyl and dimethyl groups may hinder electrophilic attacks at C5, directing reactivity toward the thione or hydroxyamino groups .

Reaction Data Table

Research Gaps and Recommendations

Wissenschaftliche Forschungsanwendungen

Based on the search results, information regarding the applications of the compound "3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is limited. However, the search results do provide some context regarding the compound and related substances.

About the Compound

This compound is a chemical compound with a molecular weight of 260.4 . The molecular formula is C11H20N2OS .

CAS Number: 400756-35-6 .

Related Research

The search results include research on Z-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs, which have shown potential as anti-tyrosinase and antioxidant compounds . These compounds contain a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold and were synthesized and evaluated for their tyrosinase and cellular tyrosinase inhibitory activities . Studies also investigated their anti-melanogenesis activities, antioxidant effects, and reactive nitrogen species (RNS) and reactive oxygen species (ROS) scavenging activities .

One study showed that some analogs more potently inhibited mushroom tyrosinase than kojic acid . Docking results showed strong binding to the active site of tyrosinase, while kinetic studies indicated competitive and non-competitive inhibition of tyrosinase . Furthermore, in B16F10 cells, the compounds reduced α–MSH plus IBMX induced increases in cellular tyrosinase activity and melanin production, suggesting that the anti-melanogenic effect might be due to its tyrosinase-inhibitory ability . The compounds also exhibited strong antioxidant effects, reducing ROS and ONOO – levels and radical scavenging activities, which may contribute to their anti-melanogenic effects .

Potential Applications

Although the specific applications of "this compound" are not detailed in the search results, the research on related thiazolidine derivatives suggests potential applications in:

Wirkmechanismus

The mechanism of action of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the thiazolidine ring can engage in π-π interactions and hydrophobic interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Cyclohexyl-4-amino-5,5-dimethyl-1,3-thiazolidine-2-thione: Similar structure but lacks the hydroxyamino group, which may result in different biological activities.

4-(Hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione: Lacks the cyclohexyl group, potentially affecting its hydrophobic interactions and overall activity.

3-Cyclohexyl-5,5-dimethyl-1,3-thiazolidine-2-thione: Lacks both the hydroxyamino and amino groups, which can significantly alter its reactivity and biological properties.

Uniqueness

The presence of both the cyclohexyl and hydroxyamino groups in 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential in scientific research and industrial applications.

Biologische Aktivität

3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiazolidine ring that is crucial for its biological activity. The hydroxyamino group enhances its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. The compound has been shown to reduce reactive oxygen species (ROS) levels and lipid peroxidation, indicating its potential as a free radical scavenger.

- Study Findings : In vitro assays revealed that compounds similar to this compound effectively inhibited lipid peroxidation with EC values indicating strong antioxidant activity .

2. Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Several studies have reported its efficacy against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of thiazolidine derivatives against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values were found to be in the low micromolar range, suggesting potent anti-cancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.45 |

| A549 | 0.53 |

| HeLa | 0.52 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes.

- Mechanism : The compound's ability to modulate signaling pathways involved in inflammation suggests a mechanism that could be beneficial for treating inflammatory diseases .

Mechanistic Insights

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase activity, which is crucial in melanin production and skin pigmentation disorders .

- Cell Signaling Modulation : The compound may influence cellular signaling pathways related to apoptosis and cell proliferation, contributing to its anti-cancer effects .

Eigenschaften

IUPAC Name |

3-cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2OS2/c1-11(2)9(12-14)13(10(15)16-11)8-6-4-3-5-7-8/h8-9,12,14H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARVXSTVXUJOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=S)S1)C2CCCCC2)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.